

AR-C118925XX: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AR-C118925XX is a potent and selective antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying P2Y2-mediated signaling in various physiological and pathological processes, including inflammation, cancer, and renal diseases.[1][2][3] This guide provides a comprehensive overview of the cross-reactivity profile of AR-C118925XX against other purinergic receptors, supported by experimental data and detailed methodologies.

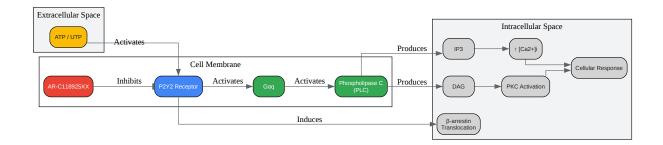
Comparative Selectivity Profile

AR-C118925XX demonstrates remarkable selectivity for the P2Y2 receptor over other purinergic receptor subtypes. The following table summarizes its activity at various receptors, highlighting its specificity.

Receptor Subtype	Species	Ligand/Ago nist	Assay Type	AR- C118925XX Activity	Reference
P2Y2	Human	UTP	Calcium Mobilization	pA2 = 8.43	
P2Y2	Human	UTP	β-arrestin Translocation	pA2 = 37.2- 51.3 nM	[4]
P2Y1	Human	ADP	Calcium Mobilization	No effect at 1 μΜ	[5]
P2Y4	Human	UTP	Calcium Mobilization	>500-fold selectivity over P2Y2	[4]
P2Y6	Rat	UDP	Calcium Mobilization	No effect at 1 μΜ	[5]
P2Y11	Human	ATPyS	Calcium Mobilization	No effect at 1 μΜ	[5]
P2X1	-	-	-	Blocked at ~1 μΜ	[6][7]
P2X3	-	-	-	Blocked at ~1 μΜ	[6][7]
Other Receptors	-	-	-	Inactive against a panel of 37 other receptors at 10 µM	

Key Findings:

• AR-C118925XX is a highly potent and selective competitive antagonist of the P2Y2 receptor.


[5]

- It exhibits at least 50-fold selectivity for the P2Y2 receptor over other mammalian P2Y receptor subtypes.[4]
- While highly selective within the P2Y family, AR-C118925XX can inhibit P2X1 and P2X3 receptors at micromolar concentrations.[6][7]
- The compound was found to be inactive against a broad panel of 37 other receptors at a concentration of 10 μ M, underscoring its specific mode of action.

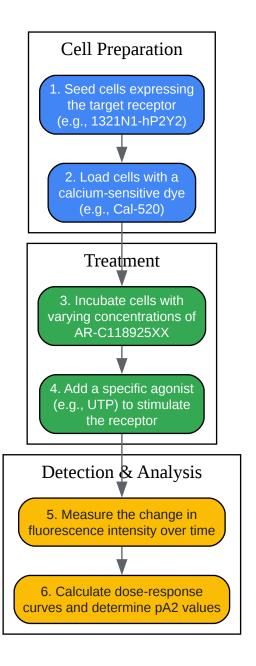
Signaling Pathways

The P2Y2 receptor primarily signals through the G α q pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. **AR-C118925XX** competitively antagonizes this pathway.

Click to download full resolution via product page

Caption: P2Y2 Receptor Signaling Pathway and Point of Inhibition by AR-C118925XX.

Experimental Protocols


The following are detailed methodologies for key experiments used to characterize the cross-reactivity profile of **AR-C118925XX**.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq-coupled receptor activation.

Experimental Workflow:

Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay to Determine Antagonist Potency.

Detailed Steps:

- Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2Y2 receptor (1321N1-hP2Y2) are cultured in appropriate media.[7]
- Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Cal-520, according to the manufacturer's instructions.[5]
- Antagonist Incubation: Cells are pre-incubated with varying concentrations of AR-C118925XX or vehicle for a specified period.
- Agonist Stimulation: A P2Y2 receptor agonist, such as UTP, is added to the wells to induce a calcium response.[5]
- Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.
- Data Analysis: The antagonist's potency is determined by constructing concentrationresponse curves and calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

β-Arrestin Translocation Assay

This assay assesses the antagonist's ability to block agonist-induced recruitment of β -arrestin to the activated receptor, a key step in receptor desensitization and signaling.

Experimental Steps:

- Cell Line: A cell line co-expressing the P2Y2 receptor fused to a luciferase fragment and βarrestin fused to the complementary fragment is used.
- Antagonist Treatment: Cells are treated with different concentrations of AR-C118925XX.
- Agonist Stimulation: A P2Y2 agonist is added to stimulate the receptor.

- Luminescence Detection: Upon agonist-induced β-arrestin recruitment, the luciferase fragments come into proximity, generating a luminescent signal that is measured with a luminometer.
- Data Analysis: The inhibitory effect of **AR-C118925XX** is quantified by measuring the reduction in the luminescent signal and calculating the pA2 value.[6][7]

Conclusion

AR-C118925XX is a highly selective and potent antagonist of the P2Y2 receptor. Its minimal cross-reactivity with other P2Y receptor subtypes makes it an excellent pharmacological tool for elucidating the specific roles of the P2Y2 receptor in health and disease. Researchers should, however, be mindful of its potential off-target effects on P2X1 and P2X3 receptors at higher concentrations. The provided experimental protocols offer a foundation for the in vitro characterization of this and other purinergic receptor antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. From UTP to AR-C118925, the discovery of a potent non nucleotide antagonist of the P2Y2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential for P2Y2 receptor antagonism PMC [pmc.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. Characterisation of P2Y2 receptors in human vascular endothelial cells using AR-C118925XX, a competitive and selective P2Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AR-C118925XX: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605563#cross-reactivity-profile-of-ar-c118925xx-against-other-purinergic-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com